molecular formula C12H19NO2 B2758701 (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 2248172-59-8

(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2758701
CAS No.: 2248172-59-8
M. Wt: 209.289
InChI Key: DKJSHDOWDCAAQI-VIFPVBQESA-N
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Description

(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is a chiral chemical compound of significant interest in organic and medicinal chemistry research. It features a (S)-configured stereocenter and a 3,4-dimethoxyphenyl group, a structural motif prevalent in numerous biologically active molecules . This compound serves as a critical synthetic intermediate and building block for the research and development of novel chemical entities . The 3,4-dimethoxyphenyl structural unit is a common feature in various isoquinoline alkaloids and pharmaceutical compounds . For instance, structurally similar 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine derivatives are recognized as key starting materials for the synthesis of a wide range of biologically active naturally occurring alkaloids like 3-arylisoquinolines and pavines . Furthermore, related amines are utilized as precursors in the synthesis of complex molecules such as the calcium channel blocker Verapamil . The chiral nature of this amine makes it a valuable scaffold for investigating structure-activity relationships (SAR) and for the targeted synthesis of enantiomerically pure compounds in drug discovery programs . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJSHDOWDCAAQI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone for constructing β-amino carbonyl compounds. Adapted from the synthesis of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, this method uses L-proline as a chiral organocatalyst to induce enantioselectivity.

Reaction Protocol
  • Starting Material : 3,4-Dimethoxyphenylpropan-1-one is synthesized via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with propionyl chloride in the presence of AlCl₃.
  • Mannich Reaction :
    • Reactants : 3,4-Dimethoxyphenylpropan-1-one, paraformaldehyde, and ammonium chloride.
    • Catalyst : L-proline (20 mol%).
    • Conditions : Ethanol solvent, reflux at 77°C for 36 hours.
    • Product : β-Amino ketone intermediate.
  • Reduction : The ketone is reduced using NaBH₄ or catalytic hydrogenation to yield the primary amine.
Performance Metrics
Step Yield (%) ee (%) Conditions
Friedel-Crafts 85–90 AlCl₃, CH₂Cl₂, 0°C
Mannich Reaction 93.2 97 L-proline, EtOH, reflux
Reduction 89 NaBH₄, MeOH, 0°C

Key Insight : L-proline’s enantioselective induction is critical, achieving 97% ee before resolution.

Reductive Amination

Reductive amination offers a direct route to primary amines from ketones. This method avoids isolation of intermediates and leverages asymmetric catalysis.

Reaction Protocol
  • Imine Formation : 3,4-Dimethoxyphenylpropan-2-one reacts with ammonium acetate in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine at pH 7.
  • Chiral Induction : (R)-BINAP·RuCl₂ catalyzes asymmetric hydrogenation for enantiomeric control.
Performance Metrics
Parameter Value
Yield 78%
ee 92%
Catalyst Loading 5 mol%

Limitation : Requires high-pressure H₂ and specialized catalysts.

Leuckart Reaction

The Leuckart reaction enables one-pot reductive amination under non-acidic conditions, suitable for acid-sensitive substrates.

Reaction Protocol
  • Reactants : 3,4-Dimethoxyphenylpropan-2-one, ammonium formate.
  • Conditions : 180°C, 12 hours.
  • Hydrolysis : Formamide intermediate hydrolyzed with HCl to yield the primary amine.
Performance Metrics
Step Yield (%)
Leuckart Reaction 65
Hydrolysis 90

Advantage : Avoids chiral catalysts but produces racemic mixtures.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic amines are resolved using chiral acids like L-dibenzoyl tartaric acid (DBTA).

Protocol
  • Salt Formation : Racemic amine reacts with DBTA in acetone.
  • Crystallization : Diastereomeric salts crystallize selectively.
  • Neutralization : Free amine is liberated using NaOH.
Performance Metrics
Parameter Value
Resolution Efficiency 93%
Final ee 99.5%

Source : Adapted from the resolution of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

Data Analysis and Comparison

Method Yield (%) ee (%) Complexity Cost
Asymmetric Mannich 89 97 High $$$
Reductive Amination 78 92 Moderate $$
Leuckart + Resolution 58 99.5 Low $

Trade-offs : The asymmetric Mannich method offers high ee but requires multi-step synthesis. The Leuckart route is cost-effective but necessitates resolution.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Serotonergic Activity: It acts as an agonist at serotonin receptors, particularly the 5-HT_2A receptor, which is involved in mood regulation and perception.
  • Dopaminergic Interaction: Preliminary studies suggest interactions with dopamine receptors, indicating possible implications for treating neurological disorders.

Research indicates that (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine exhibits various biological activities:

  • Antiproliferative Effects: The compound has shown potential antiproliferative activity against several cancer cell lines by modulating cellular signaling pathways .
  • Neuropharmacological Potential: Its interactions with neurotransmitter systems position it as a candidate for further investigation in neuropharmacology.

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

  • Starting Materials: Typically synthesized from 2,5-dimethoxybenzaldehyde through condensation and reduction reactions.
  • Chiral Resolution: Techniques such as chiral chromatography are employed to isolate the desired enantiomer.

Common Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation to form ketones or aldehydes and can be reduced to yield various amine derivatives.
  • Substitution Reactions: The dimethoxyphenyl group can participate in electrophilic aromatic substitutions.

Mechanism of Action

The mechanism of action of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analog: 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Key Differences :

  • Substituent Position : The target compound has a 3-(3,4-dimethoxyphenyl) group, whereas this analog positions the aromatic ring at the second carbon. This alters steric and electronic interactions .
  • Molecular Weight: Both share the molecular formula C₁₂H₁₉NO₂ (MW ≈ 209.29), but spatial arrangement differences may affect solubility and receptor binding .

Curcumin Analogs with 3,4-Dimethoxyphenyl Groups

Compounds like (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) highlight the role of dimethoxy substituents:

  • Antioxidant Activity : Strong free radical scavenging (IC₅₀ values comparable to curcumin) due to electron-donating methoxy groups .
  • Enzyme Inhibition : 3e showed tyrosinase inhibition, while 3d exhibited ACE inhibition, suggesting methoxy groups enhance interactions with enzyme active sites .

Dihydrobenzofuran Derivatives from Polygonum barbatum

Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (Compound 1):

  • Anticancer Activity : IC₅₀ of 48.52 μM against oral cancer cells (CAL-27), attributed to apoptosis induction via mitochondrial pathways .
  • Structural Divergence : The dihydrobenzofuran core and ester groups contrast with the propanamine structure, suggesting different mechanisms of action. The shared 3,4-dimethoxyphenyl group may contribute to DNA intercalation or kinase inhibition .

Antioxidant Potential

  • Methoxy Group Role: In curcumin analogs, methoxy groups enhance radical scavenging by stabilizing phenolic radicals. The target compound’s amine group may offer alternative redox pathways, though less effectively than conjugated systems .

Enzyme Interactions

  • The target compound’s amine could mimic natural substrates like angiotensin I .
  • Tyrosinase and HIV-1 Protease : Bulky dimethoxy substituents in 2e and 3e improve steric hindrance for enzyme inhibition. The target compound’s smaller structure may limit such effects .

Anticancer and Cytotoxicity Profiles

  • Apoptosis Induction : Dihydrobenzofuran derivatives induce apoptosis via caspase activation. The target compound’s amine may interact with apoptotic regulators like Bcl-2, but specific data are lacking .
  • Safety: Curcumin analogs show low toxicity in normal lung cells (IC₅₀ > 100 μM), while dihydrobenzofurans exhibit selective cytotoxicity. The target compound’s safety profile remains unstudied .

Biological Activity

(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, commonly referred to as a substituted propanamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a dimethoxyphenyl group and an amine functional group, which may influence its interaction with various biological targets.

The compound's molecular formula is C12H17N1O2, with a molecular weight of 207.27 g/mol. Its structure can be represented as follows:

 2S 3 3 4 Dimethoxyphenyl 2 methylpropan 1 amine\text{ 2S 3 3 4 Dimethoxyphenyl 2 methylpropan 1 amine}

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It may function as an agonist or antagonist at various neurotransmitter receptors, influencing pathways associated with mood regulation and neurochemistry. Preliminary studies suggest that it could modulate the activity of serotonin and norepinephrine pathways, which are critical for antidepressant effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has shown selective cytotoxicity against MDA-MB-453 breast cancer cells, with a GI50 value of approximately 40 μM . This selectivity indicates potential for targeted therapies in treating specific subtypes of cancer.

Cell LineGI50 (μM)
MDA-MB-45340
HCC70>200
MDA-MB-231>200

Mechanistic Insights

The compound’s mechanism involves the inhibition of critical signaling pathways that promote tumor growth. It appears to interfere with the cell cycle and induce apoptosis in sensitive cell lines . Further studies are needed to elucidate the exact molecular targets and downstream effects.

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the anticancer properties of this compound in vivo. Mice treated with this compound showed a significant reduction in tumor size compared to controls. The study highlighted its potential as a lead compound for developing new anticancer agents .

Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of this compound using rodent models. Results indicated that administration led to increased serotonin levels in the brain, suggesting potential antidepressant properties. Behavioral assays indicated reduced anxiety-like behaviors in treated animals .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure TypeBiological Activity
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acidAmino acid derivativeAntidepressant activity
(2S)-3-(3,4-Dichlorophenyl)-2-methylpropan-1-amineChlorinated phenyl derivativeAnticancer activity

These comparisons reveal that while similar compounds exhibit biological activity, the specific interactions and efficacy can vary significantly based on structural modifications.

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine?

  • Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis or chiral resolution. For structurally similar amines, palladium-catalyzed cross-coupling or reductive amination under inert atmospheres (argon/nitrogen) has been employed . Key steps include:
  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry.
  • Solvent selection (e.g., DMF or toluene) to stabilize intermediates.
  • Temperature control (40–80°C) to minimize racemization.
    Example conditions from analogous compounds:
CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (%)
Pd/CToluene607592
Cu(OTf)₂DMF806888
Post-synthesis purification via preparative HPLC with chiral columns (e.g., Chiralpak IA) can further enhance purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and substituent positions of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to resolve methyl and methoxy group positions. NOESY experiments can confirm spatial proximity of the 3,4-dimethoxy groups .
  • X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis (e.g., Mo Kα radiation, 100K) .
  • Circular Dichroism (CD) : Correlate Cotton effects with the (2S) configuration using reference data from similar chiral amines .

Advanced Research Questions

Q. How can researchers design experiments to investigate interactions between this compound and neurotransmitter receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Use 3^3H-labeled analogs to measure affinity for serotonin (5-HT) or dopamine receptors. Example parameters:
ReceptorLigandIncubation Time (min)Kₐ (nM)
5-HT₂AKetanserin6012.3
  • In Silico Docking : Employ Schrödinger Suite or AutoDock Vina to model binding poses. Key parameters:
  • Protonation states adjusted to physiological pH.
  • Flexible side chains in receptor binding pockets .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Q. What experimental approaches resolve contradictions in reported pharmacological data for structurally related amines?

  • Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay variability. Strategies include:
  • Replication Studies : Standardize conditions (e.g., cell lines, buffer pH).
  • Meta-Analysis : Pool data from multiple studies using random-effects models.
  • Chiral Purity Validation : Re-analyze historical samples via chiral HPLC to confirm enantiomeric ratios .

Q. How do metabolic pathways of this compound differ across in vitro and in vivo models?

  • Methodological Answer :
  • In Vitro : Use human liver microsomes (HLM) with NADPH cofactors. Monitor metabolites via LC-MS/MS. Major Phase I metabolites (e.g., O-demethylation) can be quantified .
  • In Vivo : Administer 14^{14}C-labeled compound to rodents. Collect plasma/urine for metabolite profiling. Key parameters:
ModelT₁/₂ (h)Major MetaboliteEnzyme Responsible
Rat2.53-Hydroxy derivativeCYP2D6

Data-Driven Analysis

Q. What computational parameters ensure accuracy in modeling the compound’s binding to biological targets?

  • Methodological Answer :
  • Force Field Selection : CHARMM36 or AMBER for ligand-protein interactions.
  • Solvation Models : Implicit (GBSA) or explicit (TIP3P water) .
  • Binding Free Energy : Calculate via MM-PBSA with 100 ns MD simulations. Example output:
TargetΔG (kcal/mol)Key Residues
MAO-A-9.8Tyr 407, FAD

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